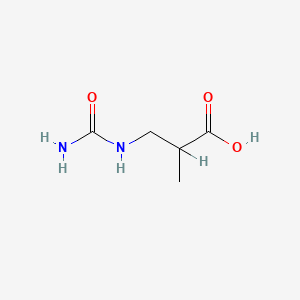

beta-Ureidoisobutyric acid

説明

Beta-Ureidoisobutyric acid is a ureidocarboxylic acid that is 2-methylpropanoic acid substituted by a carbamoylamino group at position 3 . It has a role as a human metabolite and a mouse metabolite . It is a conjugate acid of a 3-ureidoisobutyrate . It is an intermediate in the catabolism of thymine .

Synthesis Analysis

Beta-Ureidoisobutyric acid is a biomarker in the diagnosis of purine and pyrimidine disorders. A liquid chromatography–tandem mass spectrometry (LC-MS/MS) assay has been developed for the simultaneous and sensitive detection of an extended range of purine and pyrimidine biomarkers in urine, including beta-Ureidoisobutyric acid .Molecular Structure Analysis

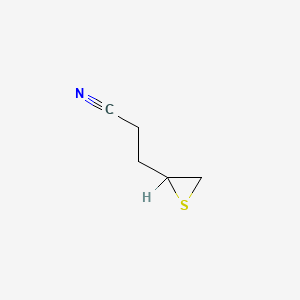

The molecular formula of beta-Ureidoisobutyric acid is C5H10N2O3 . The molecular weight is 146.14 g/mol . The IUPAC name is 3-(carbamoylamino)-2-methylpropanoic acid .Chemical Reactions Analysis

Beta-Ureidoisobutyric acid is an intermediate in the catabolism of thymine .Physical And Chemical Properties Analysis

The physical and chemical properties of beta-Ureidoisobutyric acid include its molecular formula C5H10N2O3, molecular weight 146.14 g/mol, and its structure .科学的研究の応用

Intermediate in Thymine Catabolism

Beta-Ureidoisobutyric acid is an intermediate in the catabolism of thymine . Thymine is one of the four nucleobases in the nucleic acid of DNA. The catabolism of thymine is a biological process where thymine is broken down into simpler substances.

Antioxidant Research

In a targeted metabolomics study on the effect of vinegar processing on the chemical changes and antioxidant activity of Angelica sinensis, beta-Ureidoisobutyric acid was found to display weak positive correlations . This suggests that beta-Ureidoisobutyric acid could potentially play a role in antioxidant processes.

Purine and Pyrimidine Disorders

Beta-Ureidoisobutyric acid is used in the extended diagnosis of purine and pyrimidine disorders from urine . Purine and pyrimidine disorders are a diverse group of disorders with possible serious or life-threatening symptoms. They may be associated with neurological symptoms, renal stone disease, or immunodeficiency.

Biomarker in LC-MS/MS Assay

Beta-Ureidoisobutyric acid is used as a biomarker in liquid chromatography–tandem mass spectrometry (LC-MS/MS) assay for the diagnosis of purine and pyrimidine disorders . The assay allows the simultaneous, sensitive, and reliable diagnosis of an extended range of purine and pyrimidine disorders.

Chemical Stability Research

Research has shown that acidic conditions are important for the stability of dihydrouracil and dihydrothymine, which would have been degraded to beta-ureidopropionic acid and beta-ureidoisobutyric acid under higher conditions . This indicates that beta-Ureidoisobutyric acid could be used in research related to chemical stability.

Metabolomics Research

Beta-Ureidoisobutyric acid is used in metabolomics research, a field that aims to measure the complement of metabolites (the metabolome) in biological samples. In this context, beta-Ureidoisobutyric acid can serve as a valuable biomarker .

特性

IUPAC Name |

3-(carbamoylamino)-2-methylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O3/c1-3(4(8)9)2-7-5(6)10/h3H,2H2,1H3,(H,8,9)(H3,6,7,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHENTZNALBMCQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80863054 | |

| Record name | Beta-Ureidoisobutyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80863054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

beta-Ureidoisobutyric acid | |

CAS RN |

2905-86-4 | |

| Record name | β-Ureidoisobutyric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2905-86-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | beta-Ureidoisobutyric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002905864 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Beta-Ureidoisobutyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80863054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2905-86-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

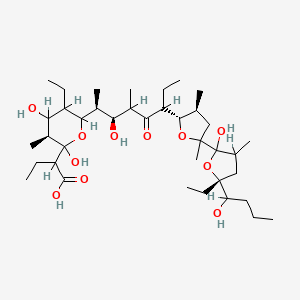

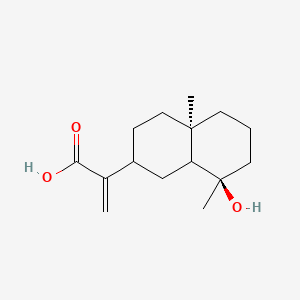

Feasible Synthetic Routes

Q & A

Q1: How does beta-Ureidoisobutyric acid impact DNA replication?

A1: beta-Ureidoisobutyric acid (UBA) acts as a significant roadblock for DNA polymerases, the enzymes responsible for DNA replication. [] This means UBA residues within DNA templates hinder the progression of DNA synthesis. Research suggests that while UBA is poorly bypassed by DNA polymerases both in vitro and within cells, the presence of SOS-induction, a bacterial DNA repair mechanism, enhances UBA bypass efficiency. [] This highlights the cellular response to such lesions and the potential for error-prone repair mechanisms to come into play.

Q2: What is the significance of beta-Ureidoisobutyric acid's mutagenicity?

A2: Studies using the Escherichia coli lacI gene have revealed that UBA is a potent premutagenic lesion, showing a significantly higher mutation induction rate compared to abasic sites derived from purines. [] Importantly, these mutations are dependent on the SOS-response, indicating that error-prone DNA polymerases contribute to UBA-induced mutagenesis. [] This finding underscores the importance of understanding the mechanisms by which cells cope with such lesions and the potential implications for genome stability.

Q3: What specific mutations are associated with beta-Ureidoisobutyric acid?

A3: Analysis of UBA-induced mutations reveals a preference for specific base substitutions. A significant proportion (62%) are T to A transversions, highlighting a non-random pattern in the errors introduced during UBA bypass. [] This suggests that the structure of UBA within the DNA template influences the base selectivity of the translesion synthesis DNA polymerases. [] Understanding these biases is crucial for predicting the mutagenic consequences of different DNA lesions.

Q4: How is beta-Ureidoisobutyric acid incorporated into oligonucleotides for research?

A4: Researchers employ a unique method to introduce UBA into oligonucleotides for studying its properties and effects on DNA replication. This involves utilizing calf thymus terminal deoxynucleotidyl transferase, an enzyme capable of incorporating modified nucleotides at the 3' end of DNA strands. [] This allows for the creation of oligonucleotides containing a single, site-specific UBA residue, providing a valuable tool for studying the impact of this lesion on DNA polymerase activity and fidelity. []

Q5: How do researchers detect and quantify beta-Ureidoisobutyric acid in biological samples?

A5: The detection and quantification of UBA, alongside other purine and pyrimidine biomarkers, are crucial for diagnosing specific metabolic disorders. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a sensitive and reliable technique for this purpose. [] This method offers the advantage of simultaneously measuring multiple analytes, including UBA, in urine samples, providing a comprehensive diagnostic tool for these disorders. []

Q6: What is the relationship between beta-Ureidoisobutyric acid and other DNA lesions?

A6: beta-Ureidoisobutyric acid belongs to a larger family of DNA lesions, including its precursor, thymine glycol, and other ring fragmentation products like urea. [, ] These lesions arise from various sources, including oxidative stress and ionizing radiation, and can significantly impact genomic integrity. [] Comparing the mutagenic potential and repair pathways of UBA with these related lesions helps researchers understand the broader landscape of DNA damage and its consequences.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(methanesulfonamido)phenyl]acetamide](/img/structure/B1212809.png)

![(2,4-Dimethyl-pyridin-3-yl)-(4-methyl-4-{3-methyl-4-[1-(4-trifluoromethyl-phenyl)-ethyl]-piperazin-1-yl}-piperidin-1-yl)-methanone](/img/structure/B1212810.png)

![(3E)-3-ethylimino-N,5-bis[4-(trifluoromethyl)phenyl]phenazin-2-amine](/img/structure/B1212811.png)

![2-[4-(2,4-Dinitrophenyl)pyrazol-1-yl]-4-(trifluoromethyl)pyrimidine](/img/structure/B1212813.png)

![(2S,9R,10S,11R)-9,10,18-trihydroxy-12,12-dimethyl-6-methylidene-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-7-one](/img/structure/B1212819.png)